N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine
Description
N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a pyrimidine-based compound featuring a trifluoromethyl-substituted pyridine moiety linked via a piperazine bridge. The ethylamine substituent at the pyrimidine C4 position enhances its pharmacokinetic properties, including solubility and bioavailability.
The trifluoromethyl group on the pyridine ring contributes to electron-withdrawing effects, stabilizing the molecule and improving binding affinity to hydrophobic pockets in biological targets . Piperazine acts as a flexible spacer, enabling conformational adaptability during receptor interactions.
Properties
IUPAC Name |
N-ethyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-2-20-13-5-6-21-15(23-13)25-9-7-24(8-10-25)14-4-3-12(11-22-14)16(17,18)19/h3-6,11H,2,7-10H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIDMOKUFIIHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
N-ethylation: The final step involves the N-ethylation of the piperazine ring using ethyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs due to its unique chemical structure and biological activity.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring provides a scaffold for binding to biological macromolecules, while the pyrimidine core is crucial for the compound’s overall stability and activity.
Comparison with Similar Compounds
Structural Similarities and Key Differences
The table below highlights structural and functional distinctions between the target compound and analogues:
Functional Group Analysis
- Trifluoromethylpyridine-Piperazine Linkage: Present in both the target compound and ND-11543 , this group enhances metabolic stability and target binding compared to non-fluorinated analogues like the indazole derivative in .
- Pyrimidine vs. Imidazothiazole Core: The pyrimidine core in the target compound offers planar rigidity, favoring interactions with kinase ATP-binding sites.
- Ethylamine vs. Fluorobenzyl Substituents : The ethylamine group in the target compound improves aqueous solubility relative to ND-11543’s fluorobenzyl group, which prioritizes membrane permeability .
Biological Activity
N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in the realm of cancer and neurological disorders. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19F3N4, with a molecular weight of 348.35 g/mol. The compound features a pyrimidine core substituted with a trifluoromethyl group and a piperazine moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases and enzymes involved in cellular signaling pathways. For instance, studies have shown that related compounds can inhibit neutral sphingomyelinase 2 (nSMase2), which is implicated in the progression of Alzheimer’s disease by facilitating the spread of amyloid-beta pathology .
Anticancer Activity
N-ethyl derivatives have been explored for their anticancer properties. For example, compounds with trifluoromethyl substitutions have demonstrated significant potency against specific cancer cell lines by targeting key signaling pathways involved in tumor growth and survival. A notable study revealed that similar compounds exhibited IC50 values in the low nanomolar range against various cancer cell lines, indicating strong inhibitory effects .
Neurological Applications
The compound's potential in treating neurodegenerative diseases has also been investigated. Its ability to penetrate the blood-brain barrier and inhibit nSMase2 suggests a promising avenue for Alzheimer's treatment. In vivo studies have demonstrated that these compounds can reduce tau pathology and improve cognitive function in mouse models .
Case Studies
- Inhibition of nSMase2 : A study involving a related compound showed that it could significantly reduce exosome release from neuronal cells, which is crucial in mitigating the spread of neurodegenerative diseases .
- Antitumor Efficacy : In vitro assays using various cancer cell lines indicated that N-ethyl derivatives could induce apoptosis through the activation of caspase pathways, further supporting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine and pyrimidine rings significantly influence biological activity. For instance:
- Trifluoromethyl Substitution : Enhances lipophilicity and potency against target enzymes.
- Piperazine Modifications : Altering substituents on the piperazine ring can improve selectivity for specific kinases or receptors.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
